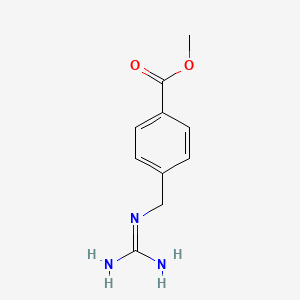

Methyl 4-(guanidinomethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(guanidinomethyl)benzoate is an organic compound that belongs to the benzoate ester family It is characterized by a benzene ring connected to an ester functional group and a carbamimidamidomethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(guanidinomethyl)benzoate typically involves the esterification of 4-(carbamimidamidomethyl)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture to a temperature range of 75-105°C for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method improves efficiency and yield while reducing the reaction time and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(guanidinomethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Activité Biologique

Methyl 4-(guanidinomethyl)benzoate is a compound of significant interest due to its potential biological activities, including applications in pharmaceuticals and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an aromatic compound featuring a guanidinomethyl group attached to a benzoate structure. The chemical formula is C10H12N2O2, and its molecular weight is approximately 196.22 g/mol. The presence of the guanidine moiety contributes to its biological reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

Research indicates that this compound can inhibit specific enzymes, which may lead to therapeutic effects in certain conditions. For instance, studies have shown that similar compounds can impact cholinesterase activity, suggesting a potential role in neuropharmacology .

2. Antimicrobial Properties:

Preliminary investigations suggest that compounds with guanidinomethyl groups exhibit antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

3. Cellular Uptake and Internalization:

The guanidinium group enhances cellular uptake due to its positive charge at physiological pH, facilitating the internalization of the compound into target cells. This property is crucial for the development of targeted drug delivery systems, particularly in cancer therapy .

Case Study 1: Neuropharmacological Effects

A study conducted on rats demonstrated that this compound reduced cholinesterase activity at doses of 500 mg/kg, indicating potential neurotoxic effects when administered at high concentrations. The findings suggest that while the compound may have therapeutic applications, careful consideration of dosage is essential to avoid adverse effects on the central nervous system .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For example, compounds with similar structures demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth, supporting their potential as novel antimicrobial agents .

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Cholinesterase inhibition | |

| Antimicrobial | Disruption of cell membranes | |

| Cellular Uptake | Enhanced uptake due to positive charge |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of guanidinomethyl derivatives. For instance, N-succinimidyl guanidinomethyl iodobenzoate has shown promise in radioiodination techniques for monoclonal antibodies, improving tumor targeting efficiency compared to traditional methods . This underscores the versatility of guanidinomethyl compounds in therapeutic applications.

Propriétés

IUPAC Name |

methyl 4-[(diaminomethylideneamino)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQUIYMDUXKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609798 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736080-30-1 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.